molecular formula C18H21N3O B7501529 N-(1-cyclopropylpiperidin-4-yl)quinoline-2-carboxamide

N-(1-cyclopropylpiperidin-4-yl)quinoline-2-carboxamide

Cat. No. B7501529
M. Wt: 295.4 g/mol
InChI Key: WXJAZKMWEGLKTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-cyclopropylpiperidin-4-yl)quinoline-2-carboxamide, also known as CPQ or JNJ-31020028, is a novel, small molecule inhibitor of the sodium-calcium exchanger (NCX). It has been shown to have potential therapeutic applications in a variety of diseases, including heart failure, stroke, and Alzheimer's disease.

Mechanism of Action

N-(1-cyclopropylpiperidin-4-yl)quinoline-2-carboxamide is a selective inhibitor of the sodium-calcium exchanger (NCX), which is a membrane protein that regulates calcium homeostasis in cells. By inhibiting NCX, N-(1-cyclopropylpiperidin-4-yl)quinoline-2-carboxamide reduces the influx of calcium into cells, which can have a variety of effects on cellular function. In the heart, N-(1-cyclopropylpiperidin-4-yl)quinoline-2-carboxamide reduces calcium overload and improves contractility. In the brain, N-(1-cyclopropylpiperidin-4-yl)quinoline-2-carboxamide reduces calcium influx and protects against excitotoxicity.
Biochemical and Physiological Effects:
N-(1-cyclopropylpiperidin-4-yl)quinoline-2-carboxamide has been shown to have a variety of biochemical and physiological effects in preclinical models. In the heart, N-(1-cyclopropylpiperidin-4-yl)quinoline-2-carboxamide improves contractility, reduces hypertrophy, and reduces fibrosis. In the brain, N-(1-cyclopropylpiperidin-4-yl)quinoline-2-carboxamide reduces beta-amyloid accumulation, reduces inflammation, and improves cognitive function. In addition, N-(1-cyclopropylpiperidin-4-yl)quinoline-2-carboxamide has been shown to have antiarrhythmic effects in the heart and neuroprotective effects in the brain.

Advantages and Limitations for Lab Experiments

One advantage of N-(1-cyclopropylpiperidin-4-yl)quinoline-2-carboxamide is its selectivity for NCX, which reduces the potential for off-target effects. In addition, N-(1-cyclopropylpiperidin-4-yl)quinoline-2-carboxamide has been shown to have good bioavailability and pharmacokinetics in animal models. However, one limitation of N-(1-cyclopropylpiperidin-4-yl)quinoline-2-carboxamide is its relatively low potency, which may limit its efficacy in some disease models. In addition, the long-term safety of N-(1-cyclopropylpiperidin-4-yl)quinoline-2-carboxamide has not been fully established.

Future Directions

There are several potential future directions for research on N-(1-cyclopropylpiperidin-4-yl)quinoline-2-carboxamide. One area of interest is the development of more potent NCX inhibitors that may have greater therapeutic potential. Another area of interest is the investigation of N-(1-cyclopropylpiperidin-4-yl)quinoline-2-carboxamide in other disease models, such as Parkinson's disease and Huntington's disease. Finally, the long-term safety of N-(1-cyclopropylpiperidin-4-yl)quinoline-2-carboxamide should be further investigated to determine its potential for clinical use.

Synthesis Methods

The synthesis of N-(1-cyclopropylpiperidin-4-yl)quinoline-2-carboxamide has been described in several publications. In brief, the synthesis involves the reaction of 4-chloroquinoline-2-carboxylic acid with cyclopropylamine, followed by the addition of N,N-dimethylformamide and triethylamine. The resulting product is then purified by column chromatography to yield N-(1-cyclopropylpiperidin-4-yl)quinoline-2-carboxamide in high purity.

Scientific Research Applications

N-(1-cyclopropylpiperidin-4-yl)quinoline-2-carboxamide has been studied extensively in preclinical models of heart failure, stroke, and Alzheimer's disease. In heart failure, N-(1-cyclopropylpiperidin-4-yl)quinoline-2-carboxamide has been shown to improve cardiac function and reduce mortality in animal models. In stroke, N-(1-cyclopropylpiperidin-4-yl)quinoline-2-carboxamide has been shown to reduce infarct size and improve neurological outcomes in rodent models. In Alzheimer's disease, N-(1-cyclopropylpiperidin-4-yl)quinoline-2-carboxamide has been shown to reduce beta-amyloid accumulation and improve cognitive function in mouse models.

properties

IUPAC Name

N-(1-cyclopropylpiperidin-4-yl)quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O/c22-18(17-8-5-13-3-1-2-4-16(13)20-17)19-14-9-11-21(12-10-14)15-6-7-15/h1-5,8,14-15H,6-7,9-12H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXJAZKMWEGLKTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CCC(CC2)NC(=O)C3=NC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyclopropylpiperidin-4-yl)quinoline-2-carboxamide

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